非布索坦杂质 14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

科学研究应用

药物质量控制

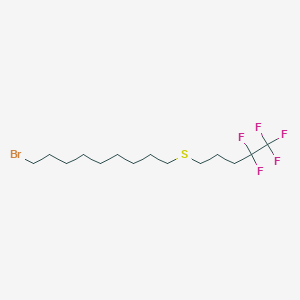

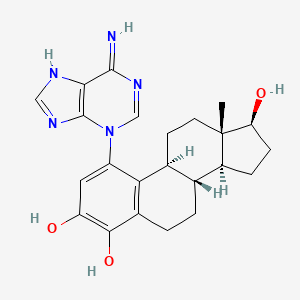

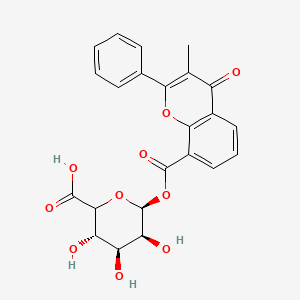

非布索坦杂质 14 在药物质量控制中至关重要。 已开发了一种灵敏且选择性的气相色谱-电子捕获检测器 (GC-ECD) 方法,用于定量测定顶空采样后非布索坦活性药物成分 (API) 中痕量溴类基因毒性杂质 {svg_1}。这通过保持 API 的纯度来确保药物的安全性和有效性。

基因毒性研究

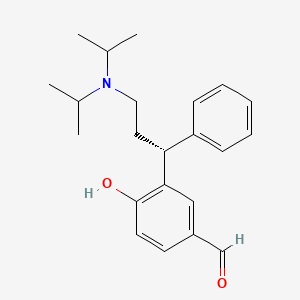

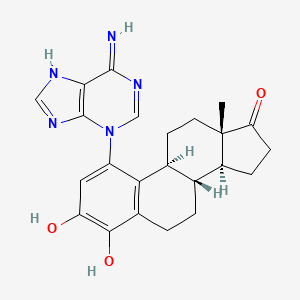

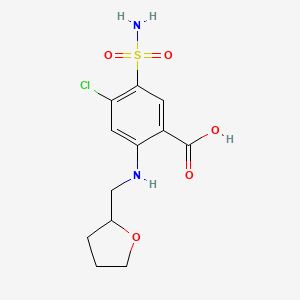

该化合物用于基因毒性研究,以评估非布索坦中基因毒性杂质的潜在性。 经过验证的分析方案已成功应用于测定各种非布索坦 API 批次样品中的杂质 {svg_2},这对于评估药物对人类健康的长期影响至关重要。

治疗研究

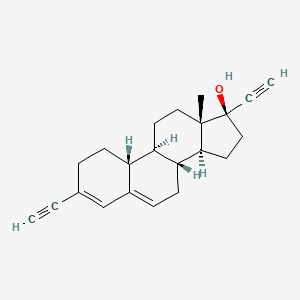

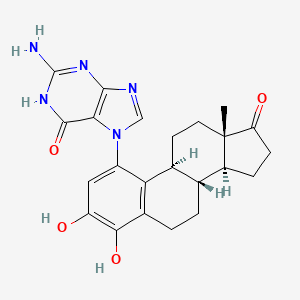

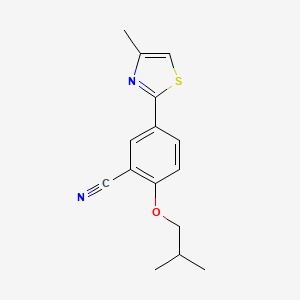

This compound 的母体化合物非布索坦具有多功能的治疗应用。 它主要用作黄嘌呤氧化酶抑制剂,用于治疗痛风,但也显示出在心血管安全性、肾脏和肝脏作用以及肌肉骨骼应用方面的潜力 {svg_3}。对杂质 14 的研究可能为新的治疗途径提供见解。

分析参考标准

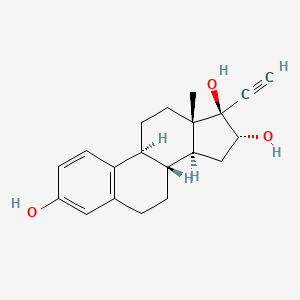

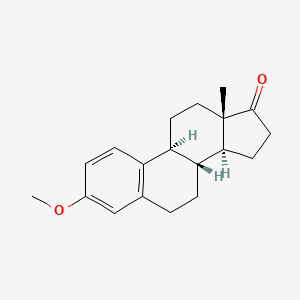

在分析和法医学领域,this compound 由于其独特的化学特性而用作参考标准。 它有助于在复杂基质中识别和定量相关化合物 {svg_4},这对于法医分析和其他科学调查至关重要。

作用机制

Target of Action

Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .

Mode of Action

Febuxostat Impurity 14 selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Pharmacokinetics

Febuxostat Impurity 14 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .

Result of Action

The primary result of Febuxostat Impurity 14’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Action Environment

The action, efficacy, and stability of Febuxostat Impurity 14 can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat

属性

IUPAC Name |

2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCKORPTGMXHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。